REACTION_CXSMILES
|
[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[NH2:10].[C:11](N1C=CN=C1)([N:13]1[CH:17]=[CH:16][N:15]=[CH:14]1)=[S:12]>C(#N)C>[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[NH:10][C:11]([N:13]1[CH:17]=[CH:16][N:15]=[CH:14]1)=[S:12]
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Name
|
|
Quantity
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1.28 g
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Type
|
reactant
|
Smiles
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N1C(=NC2=C1C=CC=C2)N
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Name
|
|
Quantity
|
2.227 g
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Type
|
reactant
|
Smiles
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C(=S)(N1C=NC=C1)N1C=NC=C1
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Name
|
|
Quantity
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30 mL
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Type
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solvent
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Smiles
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C(C)#N
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at 50° C. for 18 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was cooled to room temperature
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Type
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FILTRATION
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Details
|
the precipitate was filtered
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Type
|
WASH
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Details
|
washed with acetonitrile (2×50 mL)
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Type
|
CUSTOM
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Details
|
The yellow powder was dried in a vacuum oven (40° C.) for 1 hour
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Duration
|
1 h
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C(=NC2=C1C=CC=C2)NC(=S)N2C=NC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 7.4 mmol | |
AMOUNT: MASS | 1.8 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |